Cas no 933212-66-9 (N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide)

N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide
- F2068-0315
- 933212-66-9
- N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methyl-3-nitrobenzamide
- N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
- N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methyl-3-nitrobenzamide
- AKOS002051797
-
- インチ: 1S/C20H23FN4O5S/c1-15-2-3-16(14-19(15)25(27)28)20(26)22-8-13-31(29,30)24-11-9-23(10-12-24)18-6-4-17(21)5-7-18/h2-7,14H,8-13H2,1H3,(H,22,26)
- InChIKey: JRYREQDTXJQKGS-UHFFFAOYSA-N
- SMILES: S(CCNC(C1C=CC(C)=C(C=1)[N+](=O)[O-])=O)(N1CCN(C2C=CC(=CC=2)F)CC1)(=O)=O
計算された属性
- 精确分子量: 450.13731918g/mol
- 同位素质量: 450.13731918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 31
- 回転可能化学結合数: 6
- 複雑さ: 725
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 124Ų
N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2068-0315-1mg |
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide |
933212-66-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2068-0315-2mg |
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide |
933212-66-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2068-0315-2μmol |
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide |
933212-66-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide 関連文献
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N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamideに関する追加情報
N-(2-{4-(4-Fluorophenyl)Piperazin-1-ylsulfonyl}ethyl)-4-Methyl-3-Nitrobenzamide (CAS No. 933212-66-9): A Comprehensive Overview
N-(2-{4-(4-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide (CAS No. 933212-66-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its systematic name, is characterized by its unique structural features, including a fluorophenyl group, a piperazinylsulfonyl moiety, and a nitrobenzamide functional group. These structural elements contribute to its pharmacological properties and make it a valuable candidate for various research and development activities.
The fluorophenyl group in the compound is particularly noteworthy for its ability to modulate the compound's lipophilicity and metabolic stability. Fluorine atoms are known to enhance the lipophilicity of molecules, which can improve their ability to cross biological membranes and reach their target sites. Additionally, the presence of fluorine can also increase the metabolic stability of the compound, reducing its susceptibility to rapid degradation by enzymes in the body.
The piperazinylsulfonyl moiety is another key structural feature of this compound. Piperazine derivatives are commonly used in drug design due to their ability to form hydrogen bonds and interact with various biological targets. The sulfonyl group attached to the piperazine ring further enhances the compound's polarity and can influence its binding affinity to specific receptors or enzymes. This combination of functional groups makes the compound highly versatile and suitable for a wide range of biological applications.
The nitrobenzamide functional group is another critical component of the molecule. Nitro groups are known for their strong electron-withdrawing properties, which can influence the electronic distribution within the molecule and affect its reactivity and stability. In medicinal chemistry, nitro compounds are often used as prodrugs or as intermediates in the synthesis of more complex molecules. The presence of a nitro group can also confer antimicrobial or antitumor properties to the compound, making it a valuable candidate for drug discovery.
Recent studies have explored the potential therapeutic applications of N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide. One notable area of research has focused on its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated immune cells. This suggests that it may have potential as an anti-inflammatory agent for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Another area of interest is the compound's potential as an antitumor agent. Preclinical studies have demonstrated that N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activity of kinases such as AKT and ERK, which are frequently overactivated in various types of cancer. These findings suggest that this compound may have therapeutic potential in cancer treatment.
In addition to its anti-inflammatory and antitumor properties, N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide has also been investigated for its neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). This makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer's disease or Parkinson's disease.
The pharmacokinetic properties of N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide have also been extensively studied. In vivo experiments have demonstrated that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and a reasonable half-life. These characteristics make it suitable for further development as an orally administered therapeutic agent.
Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and safety profile of N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide. Clinical trials are currently underway to evaluate its efficacy and safety in human subjects. These trials will provide valuable insights into its therapeutic potential and help determine its place in the treatment landscape for various diseases.
In conclusion, N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide (CAS No. 933212-66-9) is a multifaceted organic compound with a wide range of potential therapeutic applications. Its unique structural features, including a fluorophenyl group, a piperazinylsulfonyl moiety, and a nitrobenzamide functional group, contribute to its pharmacological properties and make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future advancements in medicine.
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